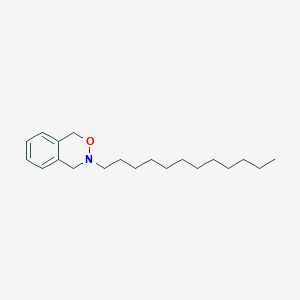
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine typically involves the reaction of dodecylamine with formaldehyde and phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired benzoxazine ring. The process can be summarized as follows:
Hydroxymethylation: Dodecylamine reacts with formaldehyde to form a hydroxymethyl intermediate.
Cyclization: The intermediate then reacts with phenol to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve solvent-free microwave thermolysis, which is a rapid, high-yielding, and environmentally friendly method. This method offers advantages over conventional solution-phase reactions, including reduced reaction times and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzoxazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced benzoxazine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound exhibits antifungal and antibacterial activities, making it useful in the development of new antimicrobial agents.
Medicine: Research has shown potential anticancer and anti-inflammatory properties, which could lead to new therapeutic agents.
Industry: It is used in the production of polymers and resins due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Octyl-3,4-dihydro-1H-2,3-benzoxazine
- 3-Decyl-3,4-dihydro-1H-2,3-benzoxazine
- 3-Nonyl-3,4-dihydro-1H-2,3-benzoxazine
Uniqueness
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine stands out due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. This unique structure may enhance its effectiveness in certain applications, such as antimicrobial and antifungal activities .
Eigenschaften
CAS-Nummer |
116313-08-7 |
|---|---|
Molekularformel |
C20H33NO |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
3-dodecyl-1,4-dihydro-2,3-benzoxazine |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-13-16-21-17-19-14-11-12-15-20(19)18-22-21/h11-12,14-15H,2-10,13,16-18H2,1H3 |
InChI-Schlüssel |
XSLLQDMUBSXITF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1CC2=CC=CC=C2CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
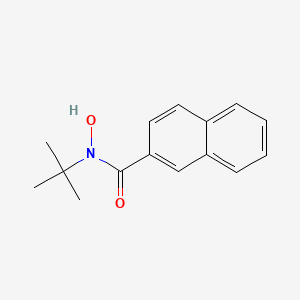
![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
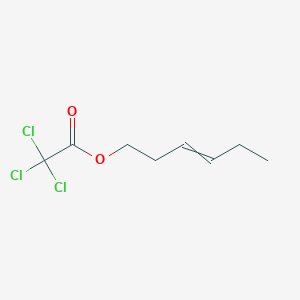
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
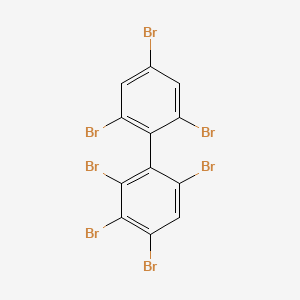
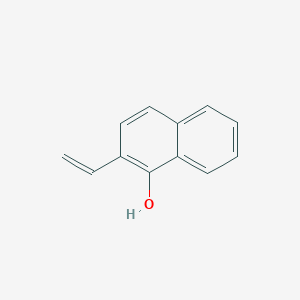
![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
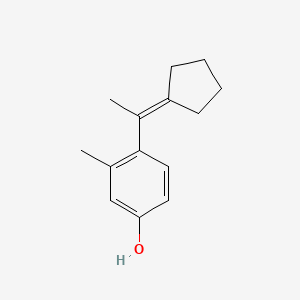
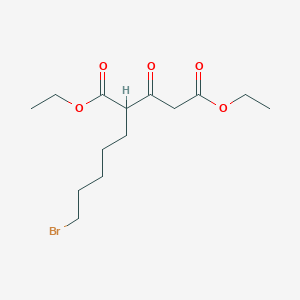
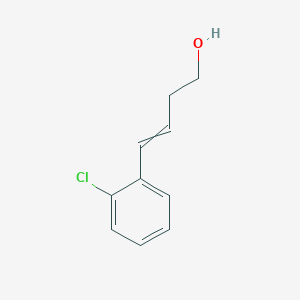
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
